L-Glutamic acid-13C5,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

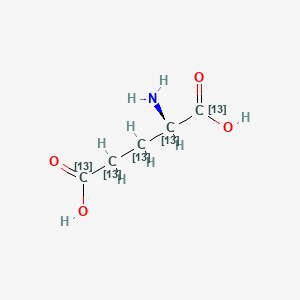

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

152.09 g/mol |

IUPAC Name |

(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

WHUUTDBJXJRKMK-WIAREEORSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Principle and Application of L-Glutamic Acid-¹³C₅,¹⁵N Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation behind L-Glutamic acid-¹³C₅,¹⁵N tracing, a powerful technique for dissecting cellular metabolism. By employing a dual-labeled isotopic tracer, researchers can simultaneously track the fate of both the carbon skeleton and nitrogen atoms of glutamic acid, offering unparalleled insights into metabolic pathways critical in health and disease.

Core Principles of L-Glutamic Acid-¹³C₅,¹⁵N Tracing

Stable isotope tracing is a fundamental technique in metabolic research that allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.[1][2] The core principle involves introducing a substrate labeled with a heavy, non-radioactive isotope (e.g., ¹³C or ¹⁵N) into a biological system. As the cells metabolize this labeled substrate, the heavy isotopes are incorporated into downstream metabolites. The pattern and extent of this incorporation, measured by analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, reveal the flow of atoms through the metabolic network.[1][2]

L-Glutamic acid-¹³C₅,¹⁵N is a particularly valuable tracer because it is uniformly labeled with five ¹³C atoms and one ¹⁵N atom.[3] This dual-labeling strategy offers a significant advantage over single-labeled tracers by enabling the simultaneous tracking of both carbon and nitrogen metabolism.[4] Glutamate (B1630785) is a central metabolite, playing a pivotal role in the tricarboxylic acid (TCA) cycle, amino acid synthesis, and nitrogen homeostasis.[5][6][7] By using L-Glutamic acid-¹³C₅,¹⁵N, researchers can investigate:

-

Carbon Metabolism: Trace the entry of the five-carbon skeleton of glutamate into the TCA cycle and its subsequent distribution into other metabolic pathways, such as fatty acid synthesis and the synthesis of other non-essential amino acids.[8]

-

Nitrogen Metabolism: Follow the path of the nitrogen atom from glutamate to other amino acids through transamination reactions and into nucleotide biosynthesis.[2][5]

-

Metabolic Flux Analysis (MFA): Quantify the rates (fluxes) of various metabolic reactions, providing a dynamic view of cellular metabolism that cannot be obtained from static metabolite measurements alone.[1][9]

The ability to track both elements from a single precursor provides a more comprehensive and constrained model of metabolic activity, leading to more accurate flux estimations.[2][4]

Experimental Protocols

The successful application of L-Glutamic acid-¹³C₅,¹⁵N tracing relies on meticulous experimental design and execution. The following protocols provide a general framework for cell culture, tissue, and plasma samples.

Protocol 1: Isotope Labeling and Metabolite Extraction from Cultured Cells

This protocol is designed for the extraction of intracellular metabolites from cultured cells incubated with L-Glutamic acid-¹³C₅,¹⁵N.[10]

Materials:

-

Ice-cold phosphate-buffered saline (PBS)

-

Culture medium with and without L-Glutamic acid-¹³C₅,¹⁵N

-

Liquid nitrogen

-

-80°C freezer

-

Ice-cold 80% methanol (B129727) (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >14,000 rpm

-

Vacuum concentrator

Procedure:

-

Cell Culture: Culture cells to the desired confluency in standard medium.

-

Isotope Labeling: Replace the standard medium with pre-warmed medium containing L-Glutamic acid-¹³C₅,¹⁵N at a known concentration. The incubation time should be sufficient to approach isotopic steady state, which can range from hours to over a day depending on the cell type and metabolic rates.[11]

-

Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add liquid nitrogen to the culture dish to flash-freeze the cells.

-

Metabolite Extraction: Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the frozen cells. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein and Debris Removal: Vortex the lysate vigorously and centrifuge at maximum speed at 4°C for 10-15 minutes to pellet protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

-

Sample Preparation for Analysis: Dry the supernatant using a vacuum concentrator. The dried metabolite extract can be stored at -80°C or reconstituted in a suitable solvent for immediate analysis by LC-MS or GC-MS.

Protocol 2: Metabolite Extraction from Tissue Samples

This protocol outlines the extraction of metabolites from tissue samples for L-Glutamic acid-¹³C₅,¹⁵N analysis.[10]

Materials:

-

Liquid nitrogen

-

-80°C freezer

-

Pre-chilled homogenization tubes

-

Tissue homogenizer (e.g., bead beater)

-

Ice-cold 80% methanol (LC-MS grade)

-

Centrifuge capable of 4°C and >14,000 rpm

-

Microcentrifuge tubes

-

Vacuum concentrator

Procedure:

-

Tissue Collection: Immediately after excision, flash-freeze the tissue sample in liquid nitrogen to quench metabolism. Store at -80°C until extraction.

-

Homogenization: Weigh the frozen tissue and transfer it to a pre-chilled homogenization tube. Add a defined volume of ice-cold 80% methanol. Homogenize the tissue until a uniform lysate is achieved, keeping the sample on ice.

-

Protein and Debris Removal: Centrifuge the homogenate at maximum speed at 4°C for 15 minutes.

-

Supernatant Collection and Preparation: Transfer the supernatant to a new tube and dry using a vacuum concentrator.

Protocol 3: Metabolite Extraction from Plasma

This protocol describes the extraction of L-Glutamic acid-¹³C₅,¹⁵N and its metabolites from plasma samples.[10]

Materials:

-

Plasma sample

-

Ice-cold protein precipitation solvent (e.g., methanol or acetonitrile)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 4°C and >14,000 rpm

-

Vacuum concentrator

Procedure:

-

Protein Precipitation: Thaw plasma samples on ice. Add a volume of ice-cold protein precipitation solvent (e.g., 3 volumes of methanol for 1 volume of plasma).

-

Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge at high speed at 4°C for 15 minutes.

-

Supernatant Collection and Preparation: Carefully transfer the supernatant to a new tube and dry using a vacuum concentrator.

Data Presentation: Quantitative Analysis

The primary output of an L-Glutamic acid-¹³C₅,¹⁵N tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes). This data is typically presented in tabular format for clarity and comparison.

| Metabolite | Isotopologue | Control Group (Fractional Abundance) | Treatment Group (Fractional Abundance) |

| Glutamate | M+0 | 0.05 ± 0.01 | 0.06 ± 0.01 |

| M+1 | 0.01 ± 0.00 | 0.01 ± 0.00 | |

| M+2 | 0.00 ± 0.00 | 0.00 ± 0.00 | |

| M+3 | 0.00 ± 0.00 | 0.00 ± 0.00 | |

| M+4 | 0.00 ± 0.00 | 0.00 ± 0.00 | |

| M+5 | 0.94 ± 0.01 | 0.93 ± 0.01 | |

| M+6 (¹³C₅,¹⁵N) | 0.89 ± 0.02 | 0.75 ± 0.03 | |

| α-Ketoglutarate | M+0 | 0.10 ± 0.02 | 0.15 ± 0.03 |

| M+1 | 0.02 ± 0.00 | 0.03 ± 0.01 | |

| M+2 | 0.01 ± 0.00 | 0.01 ± 0.00 | |

| M+3 | 0.01 ± 0.00 | 0.01 ± 0.00 | |

| M+4 | 0.05 ± 0.01 | 0.08 ± 0.01 | |

| M+5 | 0.81 ± 0.02 | 0.72 ± 0.03 | |

| Aspartate | M+0 | 0.25 ± 0.03 | 0.35 ± 0.04 |

| M+1 | 0.04 ± 0.01 | 0.06 ± 0.01 | |

| M+2 | 0.02 ± 0.00 | 0.03 ± 0.01 | |

| M+3 | 0.10 ± 0.02 | 0.15 ± 0.02 | |

| M+4 | 0.59 ± 0.03 | 0.41 ± 0.04 | |

| M+5 (¹³C₄,¹⁵N) | 0.55 ± 0.03 | 0.38 ± 0.04 | |

| Alanine | M+0 | 0.60 ± 0.05 | 0.70 ± 0.06 |

| M+1 | 0.05 ± 0.01 | 0.07 ± 0.01 | |

| M+2 | 0.03 ± 0.01 | 0.04 ± 0.01 | |

| M+3 | 0.32 ± 0.04 | 0.19 ± 0.03 | |

| M+4 (¹³C₃,¹⁵N) | 0.28 ± 0.03 | 0.15 ± 0.02 |

Table 1: Example Mass Isotopologue Distribution Data. Fictional data for illustrative purposes. M+n denotes the isotopologue with n heavy atoms. For dual-labeled tracing, specific isotopologues containing both ¹³C and ¹⁵N are of particular interest.

| Metabolic Flux | Control Group (Relative Flux) | Treatment Group (Relative Flux) | p-value |

| Glutamate -> α-Ketoglutarate | 100 ± 5 | 85 ± 6 | <0.05 |

| α-Ketoglutarate -> Succinyl-CoA (TCA Cycle) | 65 ± 4 | 50 ± 5 | <0.05 |

| α-Ketoglutarate -> Isocitrate (Reductive Carboxylation) | 15 ± 2 | 25 ± 3 | <0.01 |

| Glutamate -> Alanine (Transamination) | 20 ± 3 | 10 ± 2 | <0.05 |

| Glutamate -> Proline | 5 ± 1 | 3 ± 1 | >0.05 |

Table 2: Example Relative Metabolic Fluxes. Fictional data derived from MID analysis, normalized to the rate of glutamate consumption.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving glutamic acid and a typical experimental workflow for L-Glutamic acid-¹³C₅,¹⁵N tracing.

Caption: Central role of Glutamate in cellular metabolism.

Caption: Workflow for L-Glutamic acid-¹³C₅,¹⁵N tracing experiments.

Caption: Tracing ¹³C from Glutamate through the TCA Cycle.

Conclusion

L-Glutamic acid-¹³C₅,¹⁵N tracing is a sophisticated and powerful tool for the quantitative analysis of cellular metabolism. By providing simultaneous insights into both carbon and nitrogen fluxes, it offers a level of detail that is crucial for understanding the complex metabolic reprogramming that occurs in various diseases, including cancer, and for the development of novel therapeutic strategies that target metabolic vulnerabilities. The successful implementation of this technique requires careful experimental design, precise analytical measurements, and robust data analysis, ultimately leading to a deeper understanding of the intricate workings of the cell.

References

- 1. m.youtube.com [m.youtube.com]

- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.25 [isotope.com]

- 4. benchchem.com [benchchem.com]

- 5. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 7. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. benchchem.com [benchchem.com]

- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

L-Glutamic Acid-13C5,15N: A Technical Guide for Researchers

An In-depth Resource for Scientists and Drug Development Professionals on the Molecular Structure, Properties, and Applications of L-Glutamic Acid-13C5,15N.

This compound is a stable, non-radioactive isotopically labeled form of the non-essential amino acid L-glutamic acid. With all five carbon atoms enriched with Carbon-13 (¹³C) and the nitrogen atom enriched with Nitrogen-15 (¹⁵N), this compound has become an indispensable tool in advanced research, particularly in the fields of metabolomics, proteomics, and neuroscience. Its ability to be traced and distinguished from its natural counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for precise elucidation of metabolic pathways and protein dynamics.

Molecular Structure and Properties

This compound shares the same fundamental chemical structure as L-glutamic acid, with the isotopic substitution conferring a higher molecular weight. This key difference enables its use as a tracer in complex biological systems.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | ¹³C₅H₉¹⁵NO₄ | [1][2] |

| Molecular Weight | 153.09 g/mol | [1][3][4] |

| CAS Number | 202468-31-3 | [1][4][5] |

| Appearance | White solid or crystalline powder | [1][4][6] |

| Melting Point | 205 °C (decomposes) | [1][4] |

| Optical Activity | [α]25/D +31.0°, c = 2 in 5 M HCl | [1][4] |

| Isotopic Purity (¹³C) | Typically ≥98 atom % | [1][4] |

| Isotopic Purity (¹⁵N) | Typically ≥98 atom % | [1][4] |

| Chemical Purity | Typically ≥95% | [1][4] |

| Solubility | Soluble in water | [6][7] |

| Storage | Store at room temperature, away from light and moisture | [8] |

Key Applications in Research

The unique isotopic labeling of this compound makes it a powerful tool for a variety of research applications, primarily centered around tracing metabolic fates and quantifying biological processes.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system.[9] this compound serves as a tracer to delineate the contributions of glutamine to central carbon and nitrogen metabolism.[9] By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can elucidate pathways such as glutaminolysis and the tricarboxylic acid (TCA) cycle.[9]

Quantitative Proteomics

In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique. While L-Arginine and L-Lysine are more commonly used, labeled L-Glutamic acid can be employed in specific experimental contexts to quantify protein abundance and turnover.

Neuroscience Research

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system.[10][11] this compound is used to study glutamate metabolism and its role in neurotransmission and neurological disorders.[10][11] It allows for the tracing of glutamate pathways and the quantification of its conversion to other molecules like GABA.[4]

Experimental Protocols

Metabolic Flux Analysis using this compound in Cell Culture

This protocol outlines a general workflow for a stable isotope tracing experiment in cultured mammalian cells.

a. Cell Culture and Labeling:

-

Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Prepare labeling medium by supplementing glutamine-free medium with this compound to the desired concentration.

-

Aspirate the standard growth medium, wash the cells with PBS, and add the pre-warmed labeling medium.

-

Incubate the cells for a sufficient duration to achieve isotopic steady state, which can vary depending on the cell type and the metabolic pathways of interest.[12]

b. Metabolite Extraction:

-

Rapidly quench metabolic activity by placing the culture plate on dry ice and aspirating the medium.

-

Wash the cells with ice-cold PBS.

-

Add a cold extraction solvent (e.g., 80% methanol) and incubate at -80°C to lyse the cells and precipitate proteins.[9]

-

Scrape the cells and collect the lysate into a microcentrifuge tube.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

c. Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extract using a vacuum concentrator.

-

For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common method involves a two-step process of methoximation followed by silylation.[3]

-

For LC-MS analysis, resuspend the dried metabolites in a suitable solvent.[9]

d. Mass Spectrometry Analysis and Data Interpretation:

-

Analyze the samples using a high-resolution mass spectrometer.

-

The resulting data will show mass shifts in metabolites that have incorporated the ¹³C and ¹⁵N isotopes.

-

Correct the raw data for the natural abundance of isotopes and use specialized software to calculate metabolic fluxes.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules. For this compound, NMR can be used to confirm isotopic labeling and to study its interactions with other molecules.

a. Sample Preparation:

-

Dissolve the this compound in a suitable deuterated solvent (e.g., D₂O).

-

The concentration should be optimized for the specific NMR experiment, typically in the range of 0.1-1 mM for protein NMR.

b. NMR Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.

-

Various multi-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the different nuclei and aid in resonance assignment.

Signaling Pathways Involving Glutamate

Glutamate is a key signaling molecule in the nervous system, acting on both ionotropic and metabotropic receptors.[13][14] this compound can be used to trace the metabolic pathways that support and are influenced by this signaling.

Glutamate Receptor Signaling

Glutamate released into the synapse binds to postsynaptic receptors, initiating a signaling cascade.

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission.[10][14] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity more slowly.[10][11]

Glutamate Metabolism

The metabolism of glutamate is intricately linked to its function as a neurotransmitter and its role in central carbon metabolism.

Glutamine is converted to glutamate by the enzyme glutaminase.[13] Glutamate can then be converted to α-ketoglutarate, an intermediate of the TCA cycle, or serve as a precursor for the synthesis of the inhibitory neurotransmitter GABA and other amino acids.[13]

Conclusion

This compound is a versatile and powerful research tool that provides invaluable insights into cellular metabolism and signaling. Its applications in metabolic flux analysis, quantitative proteomics, and neuroscience continue to expand our understanding of complex biological systems. The detailed information and protocols provided in this guide are intended to support researchers in effectively utilizing this isotopically labeled compound in their experimental designs.

References

- 1. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glutamate receptor signaling pathway | SGD [yeastgenome.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ijbs.com [ijbs.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reactome | Glutamate and glutamine metabolism [reactome.org]

- 9. benchchem.com [benchchem.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 14. protein-nmr.org.uk [protein-nmr.org.uk]

A Technical Guide to the Isotopic Enrichment Purity of L-Glutamic acid-13C5,15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and purity of L-Glutamic acid-13C5,15N, a critical tool in metabolic research and drug development. This guide details the synthesis, purification, and analytical methodologies used to characterize this stable isotope-labeled compound, presenting quantitative data, experimental protocols, and visual representations of its application in metabolic pathways.

Quantitative Data on Isotopic Enrichment and Purity

The isotopic enrichment and chemical purity of this compound are critical parameters for its effective use in research. Commercially available this compound typically exhibits high levels of isotopic enrichment and chemical purity. Below is a summary of specifications from leading suppliers.

| Supplier | Isotopic Enrichment (¹³C) | Isotopic Enrichment (¹⁵N) | Chemical Purity |

| Sigma-Aldrich | 98 atom %[1] | 98 atom %[1] | ≥95% (CP)[1] |

| Cambridge Isotope Laboratories, Inc. | 97-99%[2] | 97-99%[2] | ≥98%[2] |

| LGC Standards | Not specified | Not specified | Not specified |

Synthesis and Purification of this compound

The synthesis of this compound is a multi-step process that requires precise control to ensure high isotopic enrichment and chemical purity. While specific proprietary methods for the combined ¹³C and ¹⁵N labeling are not extensively published, the general approach involves the use of precursors highly enriched in ¹³C and a nitrogen source enriched in ¹⁵N.

Conceptual Synthesis Workflow:

A common strategy involves the enzymatic or chemical synthesis from a fully ¹³C-labeled precursor, such as glucose-¹³C₆, and a ¹⁵N-labeled nitrogen source, like ammonium (B1175870) chloride-¹⁵N.

Purification is typically achieved through chromatographic techniques, such as ion-exchange chromatography, to separate the desired product from unreacted precursors, byproducts, and other impurities.

Experimental Protocols for Isotopic Enrichment Analysis

The determination of isotopic enrichment and purity relies on sophisticated analytical techniques. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the isotopic enrichment of ¹³C and ¹⁵N in L-Glutamic acid.

Experimental Protocol for ¹³C and ¹⁵N NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O).

-

NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

-

¹³C NMR:

-

Acquire a quantitative ¹³C NMR spectrum.

-

Integrate the signals corresponding to the five carbon atoms of the glutamic acid backbone.

-

The relative intensity of the ¹³C signals compared to any residual ¹²C signals provides a measure of ¹³C enrichment.

-

-

¹⁵N NMR:

-

Acquire a ¹⁵N NMR spectrum.

-

The presence of a strong signal corresponding to the amine nitrogen confirms ¹⁵N enrichment.[3]

-

Quantitative analysis can be performed by comparing the integral of the ¹⁵N signal to that of a known internal standard.

-

-

Data Analysis: Process the NMR data using appropriate software to calculate the atom percent enrichment for both ¹³C and ¹⁵N.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining isotopic enrichment. It involves the derivatization of the amino acid to make it volatile for gas chromatography, followed by mass analysis of the fragments.

Experimental Protocol for GC-MS Analysis:

-

Derivatization: Convert this compound to a volatile derivative, such as a tert-butyldimethylsilyl (TBDMS) or N-acetyl methyl ester derivative.[4]

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the glutamic acid derivative from other components.

-

Mass Spectrometry: The eluting compound is introduced into a mass spectrometer. The mass spectrum will show a molecular ion peak corresponding to the derivatized this compound.

-

Isotopologue Analysis: The mass-to-charge (m/z) ratio of the molecular ion and its fragments will be shifted according to the number of ¹³C and ¹⁵N atoms. The relative abundances of the different isotopologues are used to calculate the isotopic enrichment.

-

Data Analysis: Specialized software is used to deconvolve the mass spectra and calculate the isotopic enrichment with high precision.

Application in Metabolic Pathway Tracing

This compound is extensively used as a tracer in metabolic flux analysis to investigate cellular metabolism, particularly in cancer research. Cancer cells often exhibit altered glutamine metabolism to support their rapid proliferation.[5]

Glutamine Metabolism in Cancer Cells

In many cancer cells, glutamine is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle. It is also a major nitrogen donor for the synthesis of nucleotides and other amino acids.

Experimental Workflow for Metabolic Tracing:

-

Cell Culture: Culture cancer cells in a glutamine-free medium supplemented with this compound.

-

Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the isotopologues of downstream metabolites.

-

Metabolic Flux Analysis: The pattern and extent of ¹³C and ¹⁵N incorporation into various metabolites provide a quantitative measure of the metabolic fluxes through different pathways.

The diagram below illustrates the entry of ¹³C and ¹⁵N from this compound into the TCA cycle and its subsequent distribution into biosynthetic pathways.

This technical guide provides a foundational understanding of the isotopic enrichment purity of this compound. For specific applications, researchers are encouraged to consult detailed protocols and the certificates of analysis provided by their suppliers.

References

- 1. L -Glutamic acid-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202468-31-3 [sigmaaldrich.com]

- 2. L-Glutamic acid (¹³Câ , 97-99%; Dâ , 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6804-0.25 [isotope.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 5. benchchem.com [benchchem.com]

Role of L-Glutamic acid-13C5,15N in central carbon metabolism studies

An In-Depth Technical Guide to the Role of L-Glutamic acid-¹³C₅,¹⁵N in Central Carbon Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing the Dual Fates of a Critical Amino Acid

Glutamine and its corresponding alpha-amino acid, L-Glutamic acid, are central players in the metabolic landscape of highly proliferative cells, such as cancer cells and activated immune cells. Beyond its role in protein synthesis, glutamine serves as a primary source of both carbon and nitrogen for a multitude of biosynthetic and bioenergetic pathways. It replenishes the tricarboxylic acid (TCA) cycle, contributes to the synthesis of lipids and nucleotides, and is a key donor of nitrogen for the production of other non-essential amino acids and hexosamines.

Stable isotope tracing using L-Glutamic acid or L-Glutamine uniformly labeled with five Carbon-13 atoms and one Nitrogen-15 atom (L-Glutamic acid-¹³C₅,¹⁵N) offers a powerful and elegant method to simultaneously track the fate of both the carbon skeleton and the alpha-amino nitrogen of this critical metabolite.[1] This dual-labeling strategy provides a holistic view of how cells partition glutamine-derived resources between carbon-centric energy metabolism and nitrogen-dependent biosynthetic pathways. By employing advanced analytical techniques like mass spectrometry, researchers can precisely quantify the incorporation of these heavy isotopes into downstream metabolites, thereby mapping metabolic fluxes and identifying pathway dysregulation in various disease states.[1][2] This guide details the core principles, experimental protocols, and data interpretation strategies for leveraging L-Glutamic acid-¹³C₅,¹⁵N in central carbon metabolism studies.

Core Metabolic Pathways of Glutamate (B1630785)

Upon entering the cell, glutamine is rapidly converted to glutamate by the enzyme glutaminase. This L-Glutamic acid-¹³C₅,¹⁵N then stands at a metabolic crossroads. The ¹³C₅-labeled carbon backbone primarily enters the TCA cycle, while the ¹⁵N-labeled amino group is utilized in a variety of transamination reactions.

-

Carbon Fate - The TCA Cycle: Glutamate is converted to α-ketoglutarate (α-KG), which enters the TCA cycle. From here, it can proceed through two main routes:

-

Oxidative Metabolism (Forward TCA Cycle): In the canonical forward direction of the TCA cycle, α-KG is oxidized to fuel ATP production and generate biosynthetic precursors. This process results in TCA cycle intermediates being labeled with four ¹³C atoms (M+4), as one labeled carbon is lost during the conversion of isocitrate to α-KG.[3]

-

Reductive Carboxylation (Reverse TCA Cycle): Under certain conditions, such as hypoxia or mitochondrial dysfunction, cells can utilize a reverse pathway where α-KG is reductively carboxylated to form isocitrate and then citrate (B86180).[3][4] This M+5 citrate can then be exported to the cytosol and cleaved to generate acetyl-CoA, a primary building block for lipid synthesis.[3] This pathway is a hallmark of metabolic reprogramming in many cancers.[4]

-

-

Nitrogen Fate - Transamination and Biosynthesis: The ¹⁵N atom from glutamate is a key substrate for aminotransferases, which transfer the amino group to various keto-acids to synthesize other amino acids (e.g., aspartate, alanine). This ¹⁵N can also be incorporated into the building blocks of DNA and RNA (purines and pyrimidines) and other nitrogen-containing compounds.[1]

Experimental Protocols

A successful stable isotope tracing experiment requires meticulous planning and execution, from tracer administration to sample analysis.

General Experimental Workflow

Protocol 1: In Vivo Isotope Tracing in a Mouse Model

This protocol is adapted for tracing glutamine metabolism in tumor-bearing mice.[5][6]

-

Preparation of Infusion Solution:

-

On the day of the experiment, dissolve L-Glutamic acid-¹³C₅,¹⁵N in a 1:1 mixture of molecular biology grade water and 1.8% saline to create an isotonic solution.[5][6]

-

The final concentration should be calculated based on the desired infusion rate and the animal's body weight. A typical infusion might involve a bolus followed by a continuous infusion.[5]

-

Filter the solution through a 0.22-micron syringe filter into a sterile syringe.[5][6]

-

-

Tracer Administration:

-

Anesthetize the mouse using a standard, approved isoflurane (B1672236) protocol.

-

Place a catheter into the lateral tail vein for infusion.[5]

-

Administer a bolus injection to rapidly increase the tracer concentration in the plasma, followed by a continuous infusion using a syringe pump to maintain a steady state of tracer enrichment.[5] For glutamine, a bolus of 0.2125 mg/g body mass followed by a continuous infusion of 0.004 mg/g/min for several hours is a common starting point.[5]

-

-

Sample Collection and Processing:

-

At the end of the infusion period, collect blood via cardiac puncture and immediately dissect the tissues of interest (e.g., tumor, liver, brain).

-

Instantly flash-freeze the tissues in liquid nitrogen to quench all metabolic activity.[7] This step is critical to prevent metabolic changes post-excision.

-

Store all samples at -80°C until metabolite extraction.

-

Protocol 2: In Vitro Isotope Tracing in Cell Culture

This protocol is designed for studying metabolism in adherent cancer cell lines.

-

Cell Culture and Labeling:

-

Culture cells in standard medium (e.g., DMEM or RPMI-1640) to the desired confluency.

-

To begin the labeling experiment, aspirate the standard medium and replace it with a specialized medium lacking glutamic acid/glutamine.

-

Supplement this medium with a known concentration (e.g., 2-4 mM) of L-Glutamic acid-¹³C₅,¹⁵N. Also, use dialyzed fetal bovine serum to minimize dilution from unlabeled amino acids.[3]

-

Incubate the cells for a predetermined period (e.g., 8-24 hours) to allow for the labeling to reach a metabolic steady state.

-

-

Metabolite Extraction:

-

Quickly aspirate the labeling medium and wash the cell monolayer once with ice-cold saline.

-

To quench metabolism and extract metabolites, add a pre-chilled (-80°C) solution of 80:20 methanol:water to the plate.[6]

-

Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

-

Vortex the sample vigorously and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet proteins and cellular debris.[6]

-

Collect the supernatant, which contains the polar metabolites. Dry the supernatant using a vacuum concentrator.

-

Store the dried metabolite extracts at -80°C until analysis.[7]

-

Data Presentation and Analysis

Analysis of the labeled samples is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument measures the intensity of different mass isotopologues for each metabolite—that is, molecules of the same metabolite that differ in the number of heavy isotopes they contain.

The resulting data, known as the Mass Isotopologue Distribution (MID), is crucial for interpretation. Data should be corrected for the natural abundance of heavy isotopes before calculating the fractional contribution from the tracer.

Table 1: Example Mass Isotopologue Distribution (MID) Data for Key Metabolites

| Metabolite | Isotopologue | Condition A (e.g., Normoxia) Fractional Enrichment (%) | Condition B (e.g., Hypoxia) Fractional Enrichment (%) | Interpretation of Labeled Fraction |

| Glutamate | M+5, N+1 | 95.2 ± 2.1 | 96.5 ± 1.8 | Direct product of tracer uptake and conversion. |

| α-Ketoglutarate | M+5, N+1 | 88.7 ± 3.5 | 91.3 ± 2.9 | Indicates high entry of glutamate into mitochondria. |

| Malate | M+4 | 45.1 ± 4.2 | 25.6 ± 3.8 | Product of the oxidative (forward) TCA cycle. |

| Aspartate | M+4, N+1 | 43.8 ± 4.0 | 24.9 ± 3.5 | Synthesized from oxidative TCA intermediates. |

| Citrate | M+4 | 38.9 ± 3.9 | 18.2 ± 3.1 | Product of the oxidative (forward) TCA cycle. |

| Citrate | M+5 | 5.3 ± 1.1 | 35.7 ± 4.5 | Key indicator of reductive carboxylation. |

| Proline | M+5, N+1 | 15.6 ± 2.5 | 18.9 ± 2.8 | Biosynthesis directly from glutamate. |

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Table 2: Calculated Flux Ratios

| Metabolic Flux Ratio | Formula | Condition A (e.g., Normoxia) | Condition B (e.g., Hypoxia) | Biological Implication |

| Reductive/Oxidative Citrate | Citrate (M+5) / Citrate (M+4) | 0.14 | 1.96 | A ratio > 1 indicates a dominant reductive carboxylation flux, often seen in hypoxia to support lipid synthesis. |

| Nitrogen Transfer to Aspartate | Aspartate (N+1) / Glutamate (N+1) | 0.46 | 0.26 | Reflects the activity of aspartate aminotransferase (GOT) and the demand for aspartate. |

Conclusion

L-Glutamic acid-¹³C₅,¹⁵N is a uniquely powerful tool for dissecting the complexities of central carbon and nitrogen metabolism. By enabling the simultaneous tracing of both atomic constituents of this vital amino acid, it allows researchers to build a more complete and integrated model of cellular metabolic networks. The detailed protocols and analytical frameworks presented in this guide provide a robust foundation for scientists in academic research and drug development to investigate metabolic reprogramming in health and disease, ultimately paving the way for the identification of novel therapeutic targets.

References

- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Understanding Metabolic Fate with L-Glutamic acid-13C5,15N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular biochemistry that is unattainable with traditional static measurements. Among the various tracers employed, L-Glutamic acid fully labeled with five Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope (L-Glutamic acid-¹³C₅,¹⁵N) has emerged as a particularly powerful probe. This dual-labeled amino acid allows for the simultaneous tracking of both carbon and nitrogen atoms as they are incorporated into a wide array of metabolic pathways. This technical guide provides a comprehensive overview of the application of L-Glutamic acid-¹³C₅,¹⁵N in understanding metabolic fate, complete with detailed experimental protocols, quantitative data presentation, and visual diagrams of key metabolic pathways.

L-Glutamic acid-¹³C₅,¹⁵N serves as a tracer for a variety of metabolic processes, including central carbon metabolism, amino acid biosynthesis, nucleotide synthesis, and the maintenance of cellular redox balance.[1][2][3] Its utility is particularly pronounced in the study of diseases characterized by altered metabolism, such as cancer, where it has been instrumental in elucidating the reliance of tumor cells on glutamine for proliferation and survival.[2][4]

Core Metabolic Pathways Traced by L-Glutamic acid-13C5,15N

The metabolic journey of L-Glutamic acid-¹³C₅,¹⁵N begins with its transport into the cell and its subsequent conversion to ¹³C₅,¹⁵N-glutamate. From this central point, the labeled atoms can be traced through several key pathways:

-

The Tricarboxylic Acid (TCA) Cycle: Glutamate (B1630785) is converted to the TCA cycle intermediate α-ketoglutarate, a process that can be catalyzed by glutamate dehydrogenase (GDH) or various transaminases.[1][2] This allows for the tracing of the ¹³C-labeled carbon backbone as it cycles through the TCA cycle, providing insights into anaplerosis (the replenishment of TCA cycle intermediates) and the bioenergetic state of the cell.[1]

-

Glutathione (B108866) Synthesis: Glutamate is a key precursor for the synthesis of glutathione (GSH), a critical antioxidant. The ¹³C and ¹⁵N labels from L-Glutamic acid-¹³C₅,¹⁵N can be tracked into the glutathione pool, offering a measure of the cell's capacity to mitigate oxidative stress.[5]

-

Amino Acid and Nucleotide Synthesis: The carbon and nitrogen atoms from labeled glutamate can be incorporated into other non-essential amino acids through transamination reactions and into the building blocks of DNA and RNA.

Quantitative Data Presentation

The primary output of a metabolic tracing experiment with L-Glutamic acid-¹³C₅,¹⁵N is the mass isotopologue distribution (MID) of downstream metabolites. This data reveals the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes), providing a quantitative measure of the tracer's contribution to each metabolite pool. Below are representative tables summarizing the expected labeling patterns in key metabolites following the introduction of L-Glutamic acid-¹³C₅,¹⁵N.

Table 1: Mass Isotopologue Distribution in TCA Cycle Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| α-Ketoglutarate | 10 | 5 | 5 | 10 | 20 | 50 |

| Succinate | 20 | 10 | 10 | 15 | 45 | 0 |

| Fumarate | 25 | 10 | 10 | 15 | 40 | 0 |

| Malate | 25 | 10 | 10 | 15 | 40 | 0 |

| Citrate | 30 | 15 | 10 | 5 | 35 | 5 |

| Aspartate | 40 | 15 | 10 | 30 | 5 | 0 |

Note: The M+5 labeling in α-ketoglutarate directly reflects the incorporation of the intact carbon backbone from ¹³C₅-glutamate. The M+4 labeling in subsequent TCA cycle intermediates results from the loss of one ¹³C atom as ¹³CO₂ during the cycle. The M+3 labeling in aspartate arises from the transamination of M+4 oxaloacetate.

Table 2: ¹⁵N-Labeling in Nitrogen-Containing Metabolites

| Metabolite | M+0 (%) | M+1 (¹⁵N) (%) |

| Glutamate | 5 | 95 |

| Alanine | 60 | 40 |

| Aspartate | 55 | 45 |

| Proline | 70 | 30 |

| Glutathione (GSH) | 50 | 50 |

Note: The high M+1 enrichment in glutamate indicates the direct transfer of the ¹⁵N atom. The enrichment in other amino acids reflects the activity of transaminase enzymes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable metabolic tracing experiments. The following protocols provide a framework for in vitro and in vivo studies using L-Glutamic acid-¹³C₅,¹⁵N.

In Vitro Cell Culture Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Tracer Introduction: Replace the standard culture medium with a medium containing L-Glutamic acid-¹³C₅,¹⁵N at a physiological concentration (typically 2-4 mM). The labeling duration can range from a few hours to several cell cycles, depending on the desired metabolic steady-state.

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol (B129727), to the cell culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the analytical platform (e.g., 50% methanol for LC-MS).

-

In Vivo Animal Studies

-

Tracer Administration:

-

Preparation: Dissolve L-Glutamic acid-¹³C₅,¹⁵N in a sterile, isotonic solution (e.g., a 1:1 ratio of molecular biology grade water and 1.8% saline). Filter-sterilize the solution using a 0.22-micron syringe filter.

-

Administration: The tracer can be administered via tail vein injection, intraperitoneal injection, or oral gavage. The choice of administration route depends on the experimental goals and the desired kinetics of tracer distribution.

-

-

Tissue Harvesting:

-

At the desired time point after tracer administration, euthanize the animal according to approved protocols.

-

Quickly dissect the tissues of interest and immediately freeze-clamp them in liquid nitrogen to halt all metabolic activity.

-

-

Metabolite Extraction from Tissue:

-

Weigh the frozen tissue and homogenize it in a pre-chilled extraction solvent (e.g., 80% methanol) using a bead beater or other appropriate homogenizer.

-

Centrifuge the homogenate at high speed to pellet tissue debris.

-

Collect the supernatant for analysis.

-

-

Sample Preparation for Analysis: Follow the same procedure as for in vitro samples.

Analytical Methods

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is the most common technique for analyzing isotopologue distributions. High-resolution mass spectrometers are required to accurately resolve and quantify the different mass isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine isotopomer distribution, providing positional information about the labeled atoms within a molecule. However, it is generally less sensitive than MS.[6][7][8]

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways traced by L-Glutamic acid-¹³C₅,¹⁵N.

References

- 1. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 2. bosterbio.com [bosterbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nitrogen Flux Analysis Using L-Glutamic Acid-¹³C₅,¹⁵N

For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. Metabolic flux analysis (MFA) provides a powerful tool to quantify the rates of intracellular reactions. While ¹³C-based MFA for carbon metabolism is well-established, the analysis of nitrogen flux has been less explored, despite nitrogen being a fundamental building block for essential biomolecules like amino acids and nucleotides. This guide focuses on the application of L-Glutamic acid-¹³C₅,¹⁵N as a stable isotope tracer for the simultaneous quantification of carbon and nitrogen fluxes, offering a deeper insight into cellular metabolism.

Glutamate (B1630785) plays a central role in nitrogen metabolism, acting as a primary nitrogen donor in numerous biosynthetic pathways.[1][2] By using L-Glutamic acid fully labeled with five ¹³C and one ¹⁵N atom, researchers can effectively trace the fate of both the carbon skeleton and the amino group of glutamate throughout the metabolic network. This dual-labeling strategy, coupled with advanced analytical techniques like mass spectrometry (MS), enables the resolution of complex metabolic networks and provides a more holistic view of cellular physiology.[1][2] This is particularly crucial in fields like oncology and infectious disease research, where targeting metabolic vulnerabilities is a promising therapeutic strategy.[2][3]

Data Presentation: Quantifying Nitrogen Flux

The primary output of a ¹³C¹⁵N-metabolic flux analysis experiment is a flux map, which quantitatively describes the rates of intracellular reactions. These fluxes are typically expressed in relative terms or as absolute rates (e.g., mmol/g biomass/h). Below is a table summarizing representative quantitative data from a hypothetical ¹³C¹⁵N co-labeling experiment in a mammalian cell line, illustrating the distribution of nitrogen from glutamate into other amino acids.

| Metabolic Flux | Reaction | Relative Flux (% of Glutamate Uptake) | Absolute Flux (nmol/10⁶ cells/hr) |

| Glutamate Dehydrogenase | Glutamate -> α-Ketoglutarate + NH₄⁺ | 35% | 17.5 |

| Alanine Aminotransferase | Glutamate + Pyruvate -> α-KG + Alanine | 25% | 12.5 |

| Aspartate Aminotransferase | Glutamate + Oxaloacetate -> α-KG + Asp | 20% | 10.0 |

| Glutamine Synthetase | Glutamate + NH₄⁺ + ATP -> Glutamine | 15% | 7.5 |

| Proline Biosynthesis | Glutamate -> ... -> Proline | 5% | 2.5 |

Note: The data presented in this table is illustrative and intended to represent the type of quantitative output from a ¹³C¹⁵N-MFA experiment. Actual flux values will vary depending on the cell type, culture conditions, and experimental design.

Experimental Protocols

A successful nitrogen flux analysis experiment using L-Glutamic acid-¹³C₅,¹⁵N requires meticulous planning and execution. The following sections provide a detailed methodology for the key steps involved.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, A549) in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of the experiment.

-

Culture Medium Preparation: Prepare a custom culture medium that is deficient in L-glutamic acid. This can be achieved by using a base medium like DMEM and supplementing it with all necessary amino acids except for glutamate.

-

Labeled Medium Preparation: Prepare the labeling medium by supplementing the glutamate-deficient medium with L-Glutamic acid-¹³C₅,¹⁵N at a final concentration that is appropriate for the cell line being studied (typically in the range of 2-4 mM).

-

Isotopic Labeling: When cells reach the desired confluency, aspirate the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.

-

Time-Course Experiment: To ensure that the intracellular metabolite pools have reached isotopic steady state, it is recommended to perform a time-course experiment.[4] Harvest cells at multiple time points (e.g., 0, 4, 8, 12, 24 hours) after the introduction of the labeling medium.[5]

Metabolite Extraction

Rapidly quenching metabolic activity is critical to prevent alterations in metabolite levels during sample processing.

-

Quenching: At each time point, quickly aspirate the labeling medium. To instantly halt metabolism, place the 6-well plate on a bed of dry ice or a metal block pre-chilled in liquid nitrogen.

-

Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (v/v) to each well.

-

Cell Scraping: Use a cell scraper to detach the cells in the cold methanol.

-

Collection: Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator.

LC-MS/MS Analysis

The analysis of ¹³C and ¹⁵N incorporation into amino acids is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of an appropriate solvent, such as 0.1% formic acid in water, suitable for LC-MS/MS analysis.

-

Chromatographic Separation: Separate the amino acids using a hydrophilic interaction liquid chromatography (HILIC) column.[6] A typical gradient elution might involve a mobile phase A consisting of an aqueous solution with an ammonium (B1175870) salt (e.g., 100 mM ammonium formate) and a mobile phase B of acetonitrile (B52724) with a small percentage of water and formic acid.[6]

-

Mass Spectrometry: Operate the mass spectrometer in a positive ion, multiple reaction monitoring (MRM) mode.[6] For each amino acid, specific precursor-to-product ion transitions for both the unlabeled (M+0) and the various labeled isotopologues (M+1, M+2, etc.) are monitored.[5][6]

-

Data Analysis: The resulting data provides the mass isotopomer distributions (MIDs) for each amino acid. This information is then used in computational models to calculate the metabolic fluxes.

Mandatory Visualizations

Experimental Workflow for Nitrogen Flux Analysis

The following diagram illustrates the general workflow for a ¹³C¹⁵N metabolic flux analysis experiment.

Central Nitrogen Metabolism Pathway

This diagram shows a simplified view of central nitrogen metabolism, highlighting the key role of glutamate as a nitrogen donor.

Bayesian Metabolic Flux Analysis Workflow

For robust quantification of metabolic fluxes and their uncertainties, a Bayesian approach is often employed.[1][7] This workflow integrates experimental data with a metabolic network model to generate probability distributions for each flux.

References

- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]

- 3. Research Portal [openresearch.surrey.ac.uk]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BayFlux: A Bayesian method to quantify metabolic Fluxes and their uncertainty at the genome scale - PMC [pmc.ncbi.nlm.nih.gov]

Dual Isotope Labeling in Metabolic Research: A Technical Guide to Unlocking Dynamic Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, understanding the dynamic flux of molecules through complex biochemical pathways is paramount. Single-isotope labeling has long been a valuable tool, but the advent of dual isotope labeling techniques has opened new frontiers, offering a more comprehensive and nuanced view of cellular metabolism. This in-depth technical guide explores the core advantages of dual isotope labeling, providing detailed experimental methodologies, quantitative data presentations, and visualizations of key metabolic and signaling pathways. By simultaneously tracing two different isotopes, researchers can unravel the intricate interplay of interconnected metabolic routes, quantify substrate oxidation and synthesis, and elucidate the impact of signaling pathways on metabolic reprogramming.

Core Advantages of Dual Isotope Labeling

Dual isotope labeling offers several key advantages over single-tracer methods, providing a more robust and detailed analysis of metabolic dynamics.

-

Simultaneous Measurement of Multiple Metabolic Processes: The most significant advantage is the ability to concurrently measure two distinct metabolic rates or pathways. For instance, researchers can simultaneously assess glucose production and disposal, or track the fate of both the carbon skeleton and nitrogen atoms of an amino acid. This eliminates the need for separate experiments, reducing variability and providing a more integrated picture of metabolism.

-

Enhanced Accuracy in Metabolic Flux Analysis (MFA): By providing more data points and constraints, dual isotope labeling significantly improves the accuracy and resolution of metabolic flux models. This is particularly crucial for complex and interconnected pathways where multiple substrates can contribute to the formation of a single product.

-

Discrimination Between Intracellular and Exogenous Substrates: This technique allows for the precise differentiation between the metabolism of substrates already present within the cell (endogenous) and those newly introduced (exogenous). This is invaluable for studying nutrient uptake, utilization, and the regulation of metabolic pathways in response to external stimuli.

-

Elucidation of Substrate Fate and Oxidation: Dual labeling is instrumental in determining the fate of a substrate, such as whether it is stored, incorporated into biomass, or oxidized for energy. For example, by using one tracer for a fatty acid and another for a component of the TCA cycle, the rate of fatty acid oxidation can be accurately quantified.

-

Correction for Isotope Recycling: In many metabolic pathways, isotopes can be recycled back into the precursor pool, leading to an underestimation of true metabolic rates. Dual isotope methods can be designed to account for this recycling, leading to more accurate flux calculations.

Experimental Protocols

The successful implementation of dual isotope labeling studies hinges on meticulous experimental design and execution. Below are detailed methodologies for key experiments in glucose, lipid, and protein metabolism.

Dual Isotope Method for Measuring Glucose Turnover and Gluconeogenesis

This protocol is designed to simultaneously measure the rate of appearance (Ra) of glucose and the rate of gluconeogenesis.

-

Tracers:

-

[6,6-²H₂]glucose: To trace the rate of appearance of glucose.

-

[U-¹³C₃]alanine: To trace the synthesis of glucose from an amino acid precursor (gluconeogenesis).

-

-

Protocol:

-

Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast).

-

Tracer Infusion: A primed-continuous infusion of both [6,6-²H₂]glucose and [U-¹³C₃]alanine is administered intravenously. The priming dose is given as a bolus to rapidly achieve isotopic equilibrium in the plasma, followed by a constant infusion to maintain this equilibrium.

-

Blood Sampling: Blood samples are collected at baseline (before tracer infusion) and at regular intervals during the infusion period.

-

Sample Processing: Plasma is separated from the blood samples and stored at -80°C until analysis.

-

Analytical Method: Plasma samples are deproteinized, and the glucose and alanine (B10760859) are chemically derivatized. The isotopic enrichment of glucose and alanine is determined by gas chromatography-mass spectrometry (GC-MS).

-

Calculations:

-

Glucose Ra is calculated using the Steele equation, which accounts for the dilution of the infused [6,6-²H₂]glucose tracer by endogenous glucose production.

-

The rate of gluconeogenesis from alanine is determined by measuring the incorporation of the ¹³C label from alanine into glucose.

-

-

Dual Isotope Method for Measuring VLDL-Triglyceride Kinetics

This method allows for the quantification of Very-Low-Density Lipoprotein (VLDL) triglyceride (TG) production and clearance rates.[1][2]

-

Tracers:

-

[²H₅]glycerol: To trace the glycerol (B35011) backbone of VLDL-TG.

-

[¹³C₁]leucine: To trace the apolipoprotein B-100 (ApoB-100) component of VLDL particles.

-

-

Protocol:

-

Subject Preparation: Subjects are studied in a post-absorptive state.

-

Tracer Infusion: A primed-continuous infusion of [²H₅]glycerol and a bolus or primed-continuous infusion of [¹³C₁]leucine is administered.

-

Blood Sampling: Blood samples are collected at baseline and at timed intervals over several hours.

-

VLDL Isolation: VLDL particles are isolated from plasma by ultracentrifugation.

-

Sample Processing: The VLDL-TG and VLDL-ApoB-100 fractions are separated. The glycerol from VLDL-TG is derivatized, and the ApoB-100 is hydrolyzed to its constituent amino acids.

-

Analytical Method: The isotopic enrichment of glycerol and leucine (B10760876) is determined by GC-MS or liquid chromatography-mass spectrometry (LC-MS).

-

Calculations:

-

VLDL-TG production rate is calculated from the rate of incorporation of [²H₅]glycerol into the VLDL-TG pool.

-

VLDL-ApoB-100 production rate (reflecting VLDL particle secretion) is calculated from the incorporation of [¹³C₁]leucine into VLDL-ApoB-100.

-

-

Dual-Labeled Amino Acid Tracer for Simultaneous Measurement of Muscle Protein Synthesis and Breakdown

This innovative approach allows for the concurrent assessment of muscle protein synthesis (MPS) and muscle protein breakdown (MPB).

-

Tracer:

-

L-[ring-²H₅]phenylalanine and L-[¹⁵N]phenylalanine: Two different stable isotopes of the same amino acid.

-

-

Protocol:

-

Subject Preparation: Subjects are studied under specific conditions (e.g., fasted, post-exercise, or post-prandial).

-

Tracer Infusion: A primed-continuous infusion of both phenylalanine tracers is administered.

-

Muscle Biopsy: Muscle tissue samples are obtained at baseline and after a defined period of tracer infusion.

-

Blood Sampling: Arterial and venous blood samples are collected across the tissue bed being studied (e.g., leg muscle).

-

Sample Processing:

-

Muscle tissue is processed to separate intracellular free amino acids and muscle proteins. The proteins are then hydrolyzed into their constituent amino acids.

-

Plasma is separated from blood samples.

-

-

Analytical Method: The isotopic enrichment of phenylalanine in the plasma, intracellular fluid, and muscle protein is determined by GC-MS or LC-MS.

-

Calculations:

-

Muscle Protein Synthesis (MPS): Calculated from the rate of incorporation of the labeled phenylalanine into muscle protein.

-

Muscle Protein Breakdown (MPB): Calculated from the dilution of the intracellular labeled phenylalanine by unlabeled phenylalanine released from protein breakdown. This is determined by measuring the arteriovenous balance of the tracers across the muscle.

-

-

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation of dual isotope labeling studies. The following tables provide examples of how to structure such data.

| Parameter | Control Group (n=10) | Treatment Group (n=10) | p-value |

| Glucose Kinetics | |||

| Endogenous Glucose Production (mg/kg/min) | 2.5 ± 0.3 | 1.8 ± 0.2 | <0.05 |

| Gluconeogenesis from Alanine (μmol/kg/min) | 0.8 ± 0.1 | 0.5 ± 0.1 | <0.01 |

| Glucose Clearance Rate (mL/kg/min) | 3.2 ± 0.4 | 4.1 ± 0.5 | <0.05 |

| VLDL-Triglyceride Kinetics | |||

| VLDL-TG Production Rate (μmol/min) | 15.2 ± 2.1 | 20.5 ± 2.8 | <0.05 |

| VLDL-TG Fractional Catabolic Rate (%/h) | 25.8 ± 3.5 | 22.1 ± 3.1 | >0.05 |

| VLDL-ApoB-100 Production Rate (mg/day) | 850 ± 120 | 1150 ± 150 | <0.01 |

| Muscle Protein Turnover | |||

| Muscle Protein Synthesis (%/h) | 0.05 ± 0.01 | 0.08 ± 0.01 | <0.01 |

| Muscle Protein Breakdown (%/h) | 0.07 ± 0.01 | 0.06 ± 0.01 | <0.05 |

| Net Protein Balance (%/h) | -0.02 ± 0.005 | +0.02 ± 0.006 | <0.001 |

Table 1: Example of Quantitative Data from Dual Isotope Labeling Studies. Data are presented as mean ± standard deviation. Statistical significance is determined by an appropriate statistical test (e.g., t-test).

| Parameter | Obese Men (n=8) | Obese Postmenopausal Women (n=10) | p-value |

| Palmitate Kinetics | |||

| Palmitate Rate of Appearance (μmol/min) | 305 ± 45 | 410 ± 52 | <0.05 |

| Palmitate Metabolic Clearance Rate (L/min) | 0.65 ± 0.08 | 0.85 ± 0.10 | <0.01 |

| Palmitate Oxidation Rate (μmol/min) | 95 ± 15 | 130 ± 20 | <0.05 |

| VLDL-TG Kinetics | |||

| VLDL₁-TG Production Rate (μmol/min) | 10.2 ± 1.8 | 12.5 ± 2.1 | >0.05 |

| VLDL₂-TG Production Rate (μmol/min) | 5.1 ± 0.9 | 8.2 ± 1.3 | <0.01 |

Table 2: Gender Differences in Fatty Acid and VLDL-Triglyceride Kinetics in Obese Individuals. [3] Data are presented as mean ± standard deviation. This table illustrates how dual isotope labeling can be used to compare metabolic parameters between different populations.[3]

Mandatory Visualization

Visualizing metabolic pathways and experimental workflows is essential for understanding the complex data generated from dual isotope labeling studies. The following diagrams are created using the DOT language for Graphviz.

Caption: Dual isotope approach for measuring glucose production and uptake.

Caption: Dual tracer method for VLDL-TG and ApoB-100 kinetics.

Signaling Pathways Elucidated by Dual Isotope Labeling

Dual isotope labeling is a powerful tool to investigate how signaling pathways regulate metabolic fluxes.

PI3K/Akt/mTOR Pathway: This central signaling pathway integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and metabolism.[4][5][6][7][8]

References

- 1. VLDL-TG kinetics: a dual isotope study for quantifying VLDL-TG pool size, production rates, and fractional oxidation in humans [pubmed.ncbi.nlm.nih.gov]

- 2. pure.au.dk [pure.au.dk]

- 3. Gender differences in VLDL1 and VLDL2 triglyceride kinetics and fatty acid kinetics in obese postmenopausal women and obese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

- 5. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Signaling in Growth, Metabolism, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mTOR Signaling in Metabolism and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Glutamic Acid-¹³C₅,¹⁵N in Neuroscience: A Technical Guide to Unraveling Brain Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Glutamic acid-¹³C₅,¹⁵N, a stable isotope-labeled amino acid, in advancing neuroscience research. By enabling the simultaneous tracing of carbon and nitrogen pathways, this powerful tool offers unprecedented insights into glutamate (B1630785) metabolism, neurotransmitter cycling, and overall brain energy homeostasis. This document provides a comprehensive overview of its core applications, detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic and experimental workflows.

Core Concepts and Applications

L-Glutamic acid, the primary excitatory neurotransmitter in the central nervous system, is central to a wide array of neurological functions.[1] Dysregulation of glutamate metabolism is implicated in numerous neurological disorders, making it a critical area of study.[2] The use of stable isotope tracers, particularly dual-labeled L-Glutamic acid-¹³C₅,¹⁵N, allows researchers to dissect the complex metabolic pathways of glutamate with high precision.

The key advantage of using L-Glutamic acid-¹³C₅,¹⁵N lies in its ability to simultaneously track the fate of both the carbon skeleton and the amino nitrogen of glutamate.[3][4] This dual-labeling strategy is invaluable for:

-

Metabolic Flux Analysis: Quantifying the rates of metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle and the glutamate-glutamine cycle.[5][6]

-

Neurotransmitter Cycling: Elucidating the dynamics of glutamate release by neurons and its subsequent uptake and conversion to glutamine in astrocytes.[7][8]

-

Neuron-Glia Interactions: Investigating the metabolic coupling between neurons and glial cells, which is crucial for brain function.[7][8]

-

Target Engagement and Pharmacodynamics: Assessing the impact of novel therapeutic agents on specific metabolic pathways in the brain.

The incorporation of ¹³C and ¹⁵N isotopes into glutamate allows for its detection and differentiation from its unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9] This enables the precise measurement of isotopic enrichment in various downstream metabolites, providing a dynamic picture of metabolic activity.

Experimental Workflows and Protocols

The successful application of L-Glutamic acid-¹³C₅,¹⁵N in neuroscience research hinges on meticulously planned and executed experimental protocols. Below are detailed methodologies for both in vivo and in vitro studies.

General Experimental Workflow

A typical stable isotope tracing experiment using L-Glutamic acid-¹³C₅,¹⁵N follows a standardized workflow, from tracer administration to data analysis.

Detailed Experimental Protocols

This protocol is adapted from methodologies for stable isotope infusion in mice and is suitable for studying brain metabolism in a whole-animal context.[10]

1. Animal Preparation:

- Acclimatize mice to the experimental conditions for at least one week.

- For studies requiring a baseline metabolic state, fast mice for 12-16 hours prior to infusion. Note that fasting may not be necessary for all glutamine tracing studies.[10]

- Anesthetize mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).[10]

2. Tracer Preparation and Administration:

- Prepare a sterile solution of L-Glutamic acid-¹³C₅,¹⁵N in a vehicle suitable for intravenous infusion (e.g., 1:1 molecular biology grade water and 1.8% saline).[10] The solution should be freshly prepared and filtered through a 0.22-micron syringe filter.[10]

- Place a catheter in the lateral tail vein of the anesthetized mouse.

- Infuse the tracer as a bolus followed by a continuous infusion to achieve a steady-state concentration of the labeled glutamate in the plasma and brain. A sample infusion paradigm could be a bolus of 0.2125 mg/g body mass over 1 minute, followed by a continuous infusion of 0.004 mg/g body mass per minute for 3-6 hours.[10]

3. Sample Collection and Processing:

- At the end of the infusion period, collect blood samples and immediately euthanize the animal.

- Rapidly dissect the brain and specific brain regions of interest.

- Freeze the tissue samples in liquid nitrogen to quench metabolic activity.[10]

- Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 80:20 methanol:water).[10]

- Perform freeze-thaw cycles to ensure complete cell lysis.[10]

- Centrifuge the homogenate to pellet macromolecules and collect the supernatant containing the metabolites.[10]

- Lyophilize the supernatant to dryness. The dried extract can be stored at -80°C until analysis.

This protocol allows for the continuous sampling of the extracellular fluid in specific brain regions of awake animals, providing insights into neurotransmitter dynamics.[11][12]

1. Surgical Implantation of Microdialysis Probe:

- Anesthetize the animal and place it in a stereotaxic frame.

- Surgically implant a microdialysis probe into the brain region of interest.

- Allow the animal to recover from surgery before starting the experiment.

2. Microdialysis Procedure:

- Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

- Collect baseline dialysate samples to establish basal levels of extracellular metabolites.

- Switch the perfusion medium to aCSF containing a low concentration of L-Glutamic acid-¹³C₅,¹⁵N (e.g., 2.5 µM).[2][12]

- Collect dialysate samples at regular intervals to measure the appearance of ¹³C,¹⁵N-labeled glutamate and its metabolites.

3. Sample Analysis:

- Analyze the dialysate samples directly using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

1. Sample Derivatization (for GC-MS):

- For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolite extracts need to be derivatized to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[11]

2. LC-MS/MS or GC-MS Analysis:

- Reconstitute the dried extracts (or use dialysate directly) in an appropriate solvent.

- Inject the samples into the LC-MS/MS or GC-MS system.

- Use a method that allows for the separation and detection of glutamate, glutamine, and other relevant metabolites (e.g., TCA cycle intermediates).

- Monitor the mass-to-charge ratios (m/z) corresponding to the unlabeled (M+0) and labeled (e.g., M+6 for ¹³C₅,¹⁵N-glutamate) forms of each metabolite.

1. Sample Preparation:

- For ex vivo NMR, the lyophilized brain extracts are reconstituted in a suitable buffer (e.g., phosphate (B84403) buffer in D₂O).

2. NMR Data Acquisition:

- Acquire ¹³C and/or ¹H-[¹³C] NMR spectra.[9]

- Direct ¹³C NMR allows for the detection of ¹³C-labeled carbons and their coupling to ¹⁵N.[1]

- Indirect ¹H-[¹³C] NMR offers higher sensitivity by detecting protons attached to ¹³C nuclei.[9]

- The choice of NMR experiment will depend on the specific research question and the available instrumentation.

Key Metabolic Pathways and Data Interpretation

The data obtained from MS or NMR analysis is used to calculate the isotopic enrichment in various metabolites, which in turn is used to model and quantify metabolic fluxes.

The Glutamate-Glutamine Cycle and TCA Cycle

L-Glutamic acid-¹³C₅,¹⁵N is a powerful tool for dissecting the intricate metabolic relationship between neurons and astrocytes, particularly the glutamate-glutamine cycle and its connection to the TCA cycle.

In this pathway, synaptically released ¹³C₅,¹⁵N-glutamate from neurons is taken up by astrocytes. In astrocytes, glutamine synthetase incorporates an additional nitrogen atom to convert it into ¹³C₅,¹⁵N-glutamine. This labeled glutamine is then transported back to neurons, where phosphate-activated glutaminase (B10826351) converts it back to ¹³C₅,¹⁵N-glutamate, thus completing the cycle. The ¹³C₅-labeled α-ketoglutarate can enter the TCA cycle in both cell types, and the distribution of the ¹³C label in TCA cycle intermediates and other amino acids provides a quantitative measure of metabolic flux.

Quantitative Data Presentation

The analysis of isotopic enrichment allows for the calculation of key metabolic parameters. The following tables summarize representative quantitative data that can be obtained from such studies.

Table 1: Metabolic Flux Rates in the Brain

| Parameter | Typical Value (µmol/g/min) | Brain Region | Species | Reference |

| TCA Cycle Rate (Total) | 0.77 ± 0.07 | Occipital/Parietal Lobe | Human | [5] |

| Glucose Oxidation Rate | 0.39 ± 0.04 | Occipital/Parietal Lobe | Human | [5] |

| Glutamate/Glutamine Cycle Rate | 0.32 ± 0.05 | Occipital/Parietal Lobe | Human | [5] |

| Neuronal TCA Cycle Flux (VTCA(n)) | 0.56 ± 0.03 | Whole Brain | Mouse | [13] |

| Astrocytic TCA Cycle Flux (Vg) | 0.16 ± 0.03 | Whole Brain | Mouse | [13] |

| Neurotransmission Rate (VNT) | 0.084 ± 0.008 | Whole Brain | Mouse | [13] |

Table 2: Isotopic Enrichment and Metabolite Concentrations from Microdialysis Studies

| Analyte | Condition | Concentration | Reference |

| ¹³C₅-Glutamine | Infusion in aCSF | 2.5 µM (infused) | [2][12] |

| ¹³C₅-Glutamate | Basal dialysate | 144 ± 35 nM | [2][12] |

| ¹³C₅-Glutamate | With TTX (neuronal activity blocker) | 62% reduction | [2][12] |

| ¹³C₅-Glutamate | With Riluzole (glutamine transport inhibitor) | 58% reduction | [2][12] |

Advantages of Dual ¹³C and ¹⁵N Labeling

The use of L-Glutamic acid-¹³C₅,¹⁵N provides distinct advantages over single-labeled tracers:

-

Simultaneous Carbon and Nitrogen Tracking: It allows for the concurrent investigation of carbon skeleton metabolism (e.g., entry into the TCA cycle) and nitrogen trafficking (e.g., transamination and amidation reactions).[3][4]

-

Disambiguation of Metabolic Pathways: The dual label helps to distinguish between different pathways of glutamate and glutamine synthesis and utilization. For example, the fate of the amide and amine nitrogens of glutamine can be tracked independently.

-

Enhanced Analytical Power: In NMR, the coupling between ¹³C and ¹⁵N nuclei provides additional structural information and can be used to resolve overlapping signals.[1] In MS, the larger mass shift of the dual-labeled molecule can improve the accuracy of quantification in complex biological matrices.[]

Conclusion

L-Glutamic acid-¹³C₅,¹⁵N is a versatile and powerful tool for neuroscientists seeking to unravel the complexities of brain metabolism. By enabling the simultaneous tracing of carbon and nitrogen, it provides a dynamic and quantitative view of glutamate metabolism, neurotransmitter cycling, and neuron-glia interactions. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the successful application of this technology in both basic and translational neuroscience research, ultimately contributing to a deeper understanding of brain function in health and disease.

References